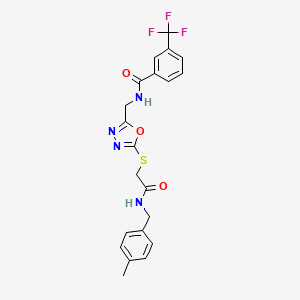

N-((5-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-((4-methylbenzyl)amino)-2-oxoethyl group and a 3-(trifluoromethyl)benzamide moiety. Its structure integrates multiple pharmacophoric elements:

- 1,3,4-Oxadiazole: A five-membered heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities .

- Thioether linkage: Enhances lipophilicity and modulates electronic properties .

- Trifluoromethyl group: Improves bioavailability and resistance to oxidative metabolism .

- 4-Methylbenzylamide: Influences steric and hydrophobic interactions with target proteins .

The compound’s synthesis likely involves multi-step reactions, including cyclization of hydrazinecarbothioamide precursors (as seen in analogous syntheses) and subsequent functionalization .

Properties

IUPAC Name |

N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O3S/c1-13-5-7-14(8-6-13)10-25-17(29)12-32-20-28-27-18(31-20)11-26-19(30)15-3-2-4-16(9-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNZHQRRFXEOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The compound's molecular formula is , with a molecular weight of 464.46 g/mol. Its structure features a trifluoromethyl group, an oxadiazole ring, and a thioether linkage, which are crucial for its biological interactions. The presence of these functional groups suggests potential pharmacological effects on various cellular pathways.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be lower than standard antibiotics, indicating promising efficacy.

| Compound Type | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | Staphylococcus aureus | 32.6 | |

| 1,3,4-Oxadiazole Derivative | Escherichia coli | 47.5 | |

| Thiadiazole Derivative | Aspergillus niger | 15.0 |

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical in regulating cell growth and metabolism. Inhibition of these pathways can lead to altered cellular responses such as apoptosis or inhibition of proliferation.

Case Studies

Case Study 1: Antibacterial Activity

In a comparative study involving various oxadiazole derivatives, this compound was tested against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at low concentrations compared to control groups treated with conventional antibiotics .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of this compound against Candida albicans. The compound demonstrated effective inhibition at concentrations lower than those required for standard antifungal treatments like fluconazole .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Observations :

- The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., compound 6 in ) .

- Chlorine vs. methyl substituents on the benzyl group ( vs. target) modulate steric bulk and electronic effects, impacting target selectivity .

Physicochemical Properties

Analysis :

- The target compound’s higher LogP (3.8–4.2) suggests superior membrane permeability compared to triazole derivatives .

- Increased rotatable bonds may reduce conformational rigidity, affecting target binding .

Computational and Spectral Comparisons

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Time | Yield Range | Reference |

|---|---|---|---|---|---|

| Thioether formation | K₂CO₃, reflux | Acetone | 3–6 h | 65–85% | |

| Amide coupling | Triethylamine, chloroacetyl chloride | Dioxane | 2–4 h | 70–90% |

Advanced: How can researchers optimize coupling reaction yields when synthesizing the oxadiazole-thioether intermediate?

Answer:

- Solvent selection : Anhydrous acetone or DMF improves solubility of intermediates and reduces side reactions .

- Catalyst/base optimization : Anhydrous K₂CO₃ facilitates deprotonation of thiol groups, while triethylamine enhances nucleophilicity in amide couplings .

- Temperature control : Reflux (~80°C) ensures sufficient energy for thioether formation without decomposing heat-sensitive groups .

- Troubleshooting low yields : Monitor reaction progress via TLC at 30-minute intervals. If incomplete, consider increasing reaction time or catalyst loading by 10–15% .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., trifluoromethyl, oxadiazole). For example:

- The 4-methylbenzyl group shows aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group at δ 2.3 ppm .

- The trifluoromethyl group appears as a distinct ¹⁹F NMR signal near δ -60 to -70 ppm (if measured) .

- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the core structure .

Q. Table 2: Key Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Amide (-CONH-) | 8.1–8.5 (NH) | 1650–1680 |

| Trifluoromethyl (-CF₃) | - | 1100–1200 (C-F) |

| Oxadiazole ring | 6.5–7.0 (aromatic protons) | 1500–1550 (C=N) |

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Answer:

- Purity assessment : Re-crystallize the compound and re-run TLC using a polar/non-polar solvent gradient (e.g., hexane:ethyl acetate) to eliminate impurities .

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift NH protons upfield .

- Dynamic effects : Rotamers or slow conformational exchange in amide bonds can split signals. Use variable-temperature NMR to identify broadening .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

Advanced: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls like doxorubicin .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .

- Molecular docking : Target enzymes like thymidylate synthase or topoisomerase II. Use AutoDock Vina with PDB structures (e.g., 1JU6) to predict binding modes .

Q. Table 3: Example Anticancer Screening Parameters

| Assay Type | Cell Line | Incubation Time | Key Metrics | Reference |

|---|---|---|---|---|

| MTT | MCF-7 (breast) | 48 h | IC₅₀ ≤ 10 μM | |

| Caspase-3 | HeLa (cervical) | 24 h | ≥2-fold activation |

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24–72 h. Monitor degradation via HPLC .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for storage) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance spectra .

Advanced: What strategies can address low solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for sustained release .

Advanced: How to analyze contradictory bioactivity data across studies?

Answer:

- Assay standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) .

- Metabolic interference : Test for off-target effects using kinase profiling panels or metabolomics .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with -CN) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.